(2E)-3-苯基-N-(哌啶-1-基羰基硫醇基)丙-2-烯酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound. The synthesis process can vary greatly depending on the complexity of the molecule .Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling . These techniques can provide detailed information about the arrangement of atoms within a molecule.Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include reactions with other compounds under various conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity .科学研究应用
驱避功效
Debboun 等人进行的一项研究(2000)探讨了 N,N 二乙基-3-甲基苯甲酰胺(避蚊胺)、哌啶衍生物及其组合对普通伊蚊(蚊子)和拟黑蝇(黑蝇)的驱避功效。哌啶衍生物表现出优于避蚊胺的保护作用,突出了其作为各种环境条件下有效驱虫剂的潜力(Debboun 等人,2000)。
代谢分析
Balani 等人(1995)研究了 L-735,524(一种基于哌啶的 HIV-1 蛋白酶抑制剂)的代谢,确定了几种代谢途径,包括葡萄糖醛酸化和 N 去吡啶甲基化。这项研究提供了对该药物生物转化的见解,这对于优化其药理功效和安全性至关重要(Balani 等人,1995)。
药代动力学和代谢
Renzulli 等人(2011)详细阐述了奥昔新 1 和 2 受体拮抗剂 SB-649868 在人体的分布和代谢。他们的研究结果表明,该药物主要通过粪便排出,广泛的代谢过程突出了了解药代动力学对于治疗应用的重要性(Renzulli 等人,2011)。
毒理学和安全性评估
Liu 等人(2017)描述了 Venetoclax(一种 B 细胞淋巴瘤 2 抑制剂)在人体内的代谢和排泄情况。全面的代谢分析为评估该药物的安全性提供了基础,突出了其主要和次要途径,这对临床开发和治疗使用至关重要(Liu 等人,2017)。
作用机制
安全和危害
未来方向
属性
IUPAC Name |
(E)-3-phenyl-N-(piperidine-1-carbothioyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS/c18-14(10-9-13-7-3-1-4-8-13)16-15(19)17-11-5-2-6-12-17/h1,3-4,7-10H,2,5-6,11-12H2,(H,16,18,19)/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZGUCTPMKZDUQF-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=S)NC(=O)C=CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C(=S)NC(=O)/C=C/C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。